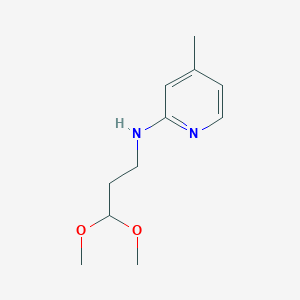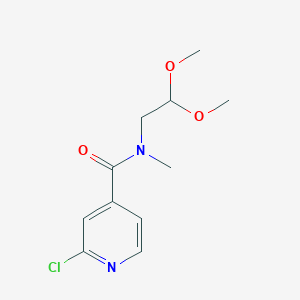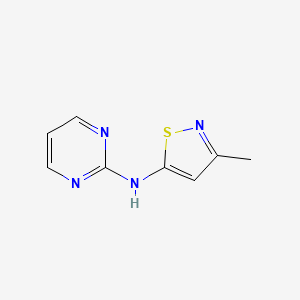
Isolysergic acid
Vue d'ensemble
Description
Isolysergic acid is a chemical compound that is isomeric with lysergic acid . It is also known as d-isolysergic acid . The alkaloids d-lysergic and d-isolysergic acids are traditionally used among Mexico’s Zapotec peoples for ceremonial and curative purposes .
Synthesis Analysis
Ergot alkaloids, including this compound, are indole compounds that are biosynthetically derived from L-tryptophan . All methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods—are presented .Molecular Structure Analysis
This compound has a molecular formula of C16H16N2O2 . It is a chiral compound with two stereogenic centers . It was possible to identify all four stereoisomeric forms in which this acid can occur: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid .Chemical Reactions Analysis
Ergopeptines, which include this compound, undergo epimerization . The balance between structures is easily shifting, e.g., this compound can be converted to lysergic acid by boiling in methanol or by barium hydroxide in high temperature .Applications De Recherche Scientifique
1. Chemical Analysis and Detection Techniques
Isolysergic acid diethylamide (iso-LSD), a derivative of this compound, has been identified in urine using a gas chromatography-mass spectrometry method. This method involves the conversion of iso-LSD to LSD for detection, indicating the compound's potential use in forensic and clinical chemistry for substance identification (Clarkson, Lesser, & Paul, 1998).
2. Pharmacological Applications
Lisuride, a derivative of this compound, is utilized in clinical settings, particularly for treating Parkinson’s disease. Lisuride, characterized as an 8-α-aminoergoline, has been synthesized for its therapeutic properties, emphasizing the medical significance of this compound derivatives (Gopinathan, Horowski, & Suchy, 1989).
3. Chromatographic Methods for Alkaloid Analysis
This compound amide, among other alkaloids, has been quantitatively analyzed in morning glory seeds using thin-layer chromatography. This demonstrates the role of this compound derivatives in botanical and pharmacological research (Genest, 1965).
4. Stereochemistry in Ergot Alkaloids
Research has also focused on the separation and characterization of diastereomeric compounds derived from this compound, which contributes to the understanding of stereochemistry in ergot alkaloids. These findings are crucial for the development of pharmacologically active substances (Šaršúnová, Semonský, & Černý, 1970).
5. Biochemical Studies
This compound derivatives have been studied for their effects on amine oxidases, particularly in the context of enzyme inhibition. This research contributes to the understanding of biochemical pathways and enzyme function (Zeller, Blanksma, & Carbon, 1957).
6. Molecular Biology and Biosynthesis
The study of isophthalic acid (not directly this compound, but relevant due to similar naming) focuses on its structural and spectroscopic properties, which are important in the context of molecular biology and biosynthesis (Bardak et al., 2016).
7. Synthesis of Ergoline Derivatives
Research on synthesizing various derivatives of lysergic and isolysergic acids contributes to the field of medicinal chemistry, particularly in developing compounds with potential pharmacological activities (Bach, Kornfeld, & Dorman, 1977).
Orientations Futures
Ergot alkaloids, including isolysergic acid, are among the most important pharmaceuticals and natural toxins . Significant progress has been achieved in recent years on the research of ergot alkaloids . Future research may focus on further understanding the synthesis, properties, and potential applications of these compounds .
Propriétés
IUPAC Name |
(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)/t10-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGRKAFMISFKIO-IINYFYTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016843 | |
| Record name | Isolysergic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478-95-5 | |
| Record name | Isolysergic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolysergic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLYSERGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZA71OH94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone](/img/structure/B1628002.png)
![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)
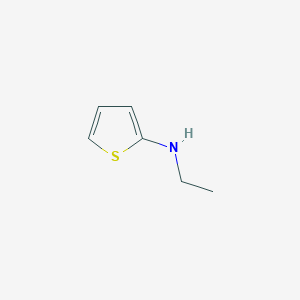




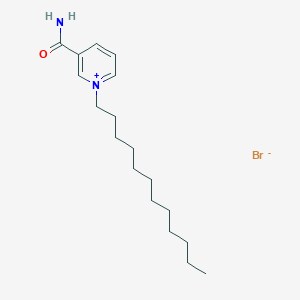

![Furo[3,2-C]pyridine-7-carbonitrile](/img/structure/B1628018.png)

